7-epi-Cephalomannine
Overview
Description
7-epi-Cephalomannine is a derivative of cephalomannine, found in species of Taxus . It has a molecular formula of C45 H53 N O14 and a molecular weight of 831.90 . It belongs to the API family of Cephalomannine .
Synthesis Analysis
The 1H- and 13C-nmr spectra of 7-epi-Cephalomannine were assigned using modern 1D and 2D nmr methods . A study on the effect of coronatine on the synthesis of cephalotaxine in suspension cells of Cephalotaxus mannii indicated that coronatine promoted the synthesis of cephalotaxine by affecting the expression of some enzymes, especially DS in the synthesis pathway of cephalotaxine .Molecular Structure Analysis
The molecular structure of 7-epi-Cephalomannine was analyzed using 1H- and 13C-nmr assignments . Preliminary conformational information was obtained by nOe spectroscopy .Chemical Reactions Analysis
In human liver microsomes, 7-epi-Cephalomannine was subject to C-13 lateral chain (M-1) and diterpenoid core monohydroxylation (M-2), mediated by cytochrome P450 (CYP) 3A4 and CYP2C8 .Physical And Chemical Properties Analysis
7-epi-Cephalomannine has a molecular weight of 831.90 and a molecular formula of C45 H53 N O14 . Its density is predicted to be 1.36±0.1 g/cm3 .Scientific Research Applications
Metabolic Properties : 7-epi-Cephalomannine shows unique metabolic properties when processed by human liver enzymes. It undergoes specific types of monohydroxylation mediated by cytochrome P450 enzymes, which highlights its distinctive metabolic pathway compared to other taxanes (Zhang et al., 2009).
Potential Anticancer Activity : Certain diastereomers of 7-epi-Cephalomannine, produced from extracts of Taxus yunnanensis, have shown potential anticancer activity. These diastereomers were separated and identified, providing insights into their specific structures and cytotoxic effects against cancer cells (Pandey et al., 1998).
Analytical Separation and Identification : Techniques like liquid chromatography have been used for the analytical separation and identification of taxanes including 7-epi-Cephalomannine. These methods are crucial for quality control in pharmaceutical applications (Aboul‐Enein & Serignese, 1996).
Halogen Bonding in Taxanes : Studies have shown that diastereomers of dibromo-7-epi-Cephalomannine exhibit halogen bonds, which could be significant in the development of new microtubule-stabilizing agents. This suggests a role for 7-epi-Cephalomannine in guiding the synthesis of such agents (Jiang et al., 2006).
Determination in Taxus : Methods have been developed for the determination of 7-epi-Cephalomannine in Taxus, using high-performance liquid chromatography (HPLC). This is important for the extraction and analysis of taxanes from natural sources (Dong et al., 2005).
Isomerization Studies : Research has explored the isomerization of taxol from 7-epi-taxol, highlighting the transformation possibilities of 7-epi-Cephalomannine and its relevance in pharmaceutical applications (Fen-er, 2003).
Biotransformation by Microorganisms : A study investigated the biotransformation of cephalomannine by Luteibacter sp., resulting in metabolites like 7-epi-cephalomannine. This process is significant for understanding the microbial interaction with taxanes and their derivatives (Li et al., 2007).
Enzyme-assisted Extraction : Research has been conducted on enzyme-assisted extraction methods for obtaining taxanes including 7-epi-Cephalomannine from plant sources, which is important for efficient and sustainable extraction practices (Zu et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFAPJCZABTDR-DBVZQHIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747312 | |
Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-epi-Cephalomannine | |
CAS RN |
150547-36-7 | |
Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 150547-36-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-Epicephalomannine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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